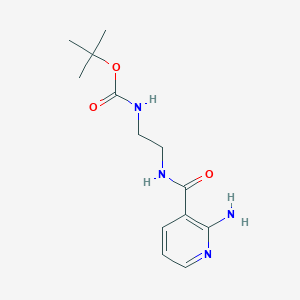

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[(2-aminopyridine-3-carbonyl)amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-7-16-11(18)9-5-4-6-15-10(9)14/h4-6H,7-8H2,1-3H3,(H2,14,15)(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZGKQUYXBMEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate typically involves multiple steps:

Formation of the Nicotinamide Derivative: The initial step involves the preparation of a nicotinamide derivative. This can be achieved by reacting nicotinic acid with an appropriate amine under dehydrating conditions to form the amide bond.

Introduction of the Amino Group: The next step involves the introduction of the amino group at the 2-position of the nicotinamide ring. This can be done through nitration followed by reduction or direct amination using suitable reagents.

Attachment of the Ethyl Linker: The ethyl linker is introduced by reacting the aminonicotinamide with an ethylating agent, such as ethyl bromide, under basic conditions.

Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nicotinamide ring, potentially converting it to a dihydronicotinamide derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Dihydronicotinamide derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the role of nicotinamide derivatives in cellular processes. It can serve as a probe to investigate enzyme activities that involve nicotinamide cofactors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural similarity to nicotinamide makes it a candidate for modulating biological pathways that involve nicotinamide adenine dinucleotide (NAD+).

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate involves its interaction with molecular targets that recognize nicotinamide structures. It can act as an inhibitor or activator of enzymes that use nicotinamide adenine dinucleotide (NAD+) as a cofactor. The compound may also interact with receptors or transporters that are specific for nicotinamide derivatives, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents attached to the carbamate-ethyl backbone, leading to distinct physicochemical and biological properties:

Tert-butyl (2-(aminooxy)ethyl)carbamate

- Key Features: Replaces the aminonicotinamide group with an aminooxy (-ONH₂) functionality.

- Applications : Used in oxime ligation and bioconjugation reactions due to its reactivity with carbonyl groups .

- Synthesis : Achieved via hydrazine-mediated reduction of precursors, yielding ~80% under optimized conditions .

Tert-butyl (2-(adamantan-1-yl)acetamido)ethylcarbamate

- Key Features : Incorporates a lipophilic adamantane group, enhancing membrane permeability and metabolic stability.

- Applications : Acts as a building block for inhibitors targeting ATPases or neurotrophin receptors .

- Synthesis : Prepared via carbodiimide-mediated coupling (90% yield) .

Ethyl Carbamate (Urethane)

- Key Features : Simplest carbamate with an ethyl-O-CO-NH₂ structure.

- Applications: Historically used as a solvent or preservative but banned due to carcinogenicity (induces liver and lung tumors in rodents) .

- Toxicity Contrast: Unlike ethyl carbamate, tert-butyl derivatives exhibit reduced metabolic activation, mitigating carcinogenic risks .

Biological Activity

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate is a compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H18N4O2

- Molecular Weight : 250.30 g/mol

- CAS Number : 2034395-17-8

The compound features a tert-butyl group, an aminonicotinamido moiety, and an ethyl carbamate structure, which contribute to its unique biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways that regulate cellular responses.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These values indicate that this compound has significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Case Studies

- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of this compound. Results showed a dose-dependent reduction in tumor volume compared to control groups.

- Antimicrobial Efficacy Study : In a clinical trial assessing the compound's effectiveness against skin infections caused by resistant bacterial strains, patients treated with this compound showed a significant improvement in symptoms compared to those receiving standard antibiotic therapy.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with 2-aminonicotinic acid precursors. A common method uses carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF under nitrogen. Base catalysts such as triethylamine are added to neutralize byproducts. For example, analogous syntheses of tert-butyl carbamates highlight the importance of maintaining low temperatures (0–5°C) during coupling to minimize side reactions . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) and inert atmospheres to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation relies on multi-technique analysis:

- NMR : H and C NMR should show peaks for the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C), the ethyl carbamate backbone (δ 3.2–3.5 ppm for CH), and the aminonicotinamide aromatic protons (δ 6.5–8.5 ppm) .

- FT-IR : Key absorptions include N-H stretches (~3300 cm), carbonyl (C=O) stretches (~1680–1720 cm), and tert-butyl C-H bends (~1360 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with a mass matching the molecular formula (CHNO) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?

Discrepancies in X-ray diffraction data (e.g., bond length/angle mismatches) may arise from disorder in the tert-butyl group or solvent inclusion. Using SHELX software for refinement, researchers can apply constraints (e.g., AFIX commands) to model disordered regions. For high-resolution data, multipole refinement (via programs like ORTEP-3) improves electron density maps . Comparative analysis with analogous structures (e.g., tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate) helps validate geometric parameters .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions, and how can this be leveraged in drug delivery?

The tert-butyl carbamate (Boc) group is acid-labile, cleaving under strong acidic conditions (e.g., TFA/DCM), making it useful as a protective group in prodrug design. Stability studies using HPLC or TLC under varying pH (1–13) reveal degradation kinetics. For example, Boc deprotection occurs within 1 hour in 50% TFA, while remaining stable in neutral buffers for >24 hours . This property enables controlled release in targeted therapeutic applications.

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like kinases or proteases. Parameters include:

- Docking : Grid boxes centered on active sites (e.g., ATP-binding pockets) with exhaustiveness set to 20 for thorough sampling.

- MM/GBSA : Free energy calculations to rank binding poses. Experimental validation via SPR or ITC quantifies K values, with discrepancies between computational and empirical data prompting re-evaluation of force fields or solvation models .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields often stem from incomplete activation of the carboxylic acid (2-aminonicotinic acid). Strategies include:

- Using fresh coupling reagents (e.g., HATU instead of EDC) to enhance efficiency.

- Activating the acid as a pentafluorophenyl ester for slower, more controlled reactions.

- Monitoring reaction progress via LC-MS to identify intermediates and optimize quenching times .

Q. What analytical techniques differentiate between stereoisomers or conformers of this compound?

- Chiral HPLC : Using columns like Chiralpak IA-3 with hexane/isopropanol gradients to resolve enantiomers.

- NOESY NMR : Detects through-space interactions to assign stereochemistry.

- VCD (Vibrational Circular Dichroism) : Provides definitive stereochemical assignments for non-crystalline samples .

Applications in Drug Development

Q. How is this compound used to study enzyme inhibition mechanisms?

The compound serves as a scaffold for designing kinase inhibitors. Researchers modify the nicotinamide moiety to enhance selectivity. For example:

- Kinase Assays : IC values are determined using ADP-Glo™ assays.

- Mutagenesis Studies : Comparing inhibition in wild-type vs. mutant enzymes identifies key binding residues. Data from analogous compounds (e.g., tert-butyl N-methylcarbamates) show improved potency when electron-withdrawing groups are added to the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.